N-(3-Nitrobenzylidene)-2,5-xylidine

Descripción

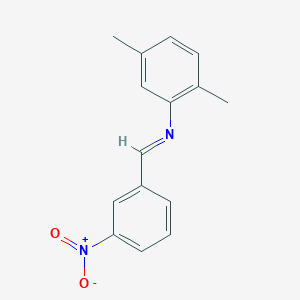

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-7-12(2)15(8-11)16-10-13-4-3-5-14(9-13)17(18)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUBPYWOKZYFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354476 |

Source

|

| Record name | (E)-N-(2,5-Dimethylphenyl)-1-(3-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134925-95-4 |

Source

|

| Record name | (E)-N-(2,5-Dimethylphenyl)-1-(3-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-NITROBENZYLIDENE)-2,5-XYLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Crystal Structure and Hirshfeld Surface Analysis of N-(3-Nitrobenzylidene)-2,5-xylidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds in medicinal chemistry and materials science.[1][2] Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their unique electronic and structural characteristics.[3][4] This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction (XRD), and Hirshfeld surface analysis of a representative Schiff base, N-(3-Nitrobenzylidene)-2,5-xylidine. This document serves as a methodological framework for researchers engaged in the structural elucidation and intermolecular interaction analysis of novel molecular entities, with a focus on the rationale behind experimental and computational choices.

Introduction: The Significance of Schiff Bases in Modern Research

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone. The resulting imine linkage is crucial for their diverse chemical and biological functions.[3] The structural versatility of Schiff bases allows for the fine-tuning of their electronic and steric properties through the judicious selection of starting materials. This adaptability makes them prime candidates for the development of novel therapeutic agents and functional materials.[1][5]

The title compound, N-(3-Nitrobenzylidene)-2,5-xylidine, combines the structural features of 3-nitrobenzaldehyde and 2,5-xylidine. The nitro group, being a strong electron-withdrawing group, and the electron-donating methyl groups on the xylidine moiety are expected to significantly influence the molecule's conformation and its intermolecular interactions. A thorough understanding of its three-dimensional structure and packing in the solid state is paramount for elucidating structure-activity relationships and for rational drug design.

Synthesis and Crystallization: From Precursors to Single Crystals

Rationale for Synthetic Approach

The synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine is typically achieved through a straightforward condensation reaction. The choice of solvent and catalyst is critical for achieving a high yield and purity of the final product. Ethanol is often selected as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate. A catalytic amount of an acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-nitrobenzaldehyde and 2,5-xylidine in absolute ethanol.[6]

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux for a designated period, typically 2-4 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a crystalline solid.[7]

The Art of Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method for growing high-quality single crystals.

-

Solvent Selection: Dissolve the purified Schiff base in a suitable solvent or a mixture of solvents in which it is sparingly soluble.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration encourages the formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of appropriate size and quality have formed, they are carefully harvested from the solution.

Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8][9] The fundamental principle of this technique lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice, leading to a unique diffraction pattern.[10][11]

The Underlying Principles of X-ray Diffraction

When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms act as a three-dimensional diffraction grating.[9] Constructive interference of the scattered X-rays occurs only at specific angles, which are described by Bragg's Law:

nλ = 2d sinθ [12]

where:

-

n is an integer representing the order of diffraction.

-

λ is the wavelength of the incident X-ray beam.

-

d is the spacing between the crystal lattice planes.

-

θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density within the unit cell can be constructed.

Experimental Workflow for Data Collection and Structure Refinement

Figure 1: A schematic representation of the single-crystal X-ray diffraction workflow.

Interpreting the Crystallographic Data

The final output of a successful single-crystal XRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Torsion Angles | Torsion angles describe the conformation of the molecule, such as the twist between the aromatic rings. |

For N-(3-Nitrobenzylidene)-2,5-xylidine, the analysis would likely reveal a non-planar conformation, with a significant dihedral angle between the nitrophenyl and xylidine rings, similar to what has been observed in related structures like N-(3-Nitrobenzylidene)aniline.[13]

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[14][15] It partitions the crystal space into regions where the electron density of a given molecule dominates, providing a unique surface for each molecule.[16]

The Concept of the Hirshfeld Surface

The Hirshfeld surface is defined as the region in space where the contribution to the pro-crystal electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[16] This surface can be color-mapped with various properties, most commonly dnorm, which is a normalized contact distance.

The dnorm value is calculated as:

dnorm = (di - rivdw) / rivdw + (de - revdw) / revdw

where:

-

di is the distance from a point on the surface to the nearest nucleus inside the surface.

-

de is the distance from a point on the surface to the nearest nucleus outside the surface.

-

rvdw are the van der Waals radii of the respective atoms.

The color-coding on the dnorm surface provides a visual representation of intermolecular contacts:

-

Red spots: Indicate contacts shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds.[14]

-

White areas: Represent contacts close to the van der Waals separation.[16]

-

Blue regions: Indicate contacts longer than the van der Waals radii.[16]

Workflow for Hirshfeld Surface Analysis

Figure 2: A flowchart illustrating the process of Hirshfeld surface analysis.

Deconstructing Intermolecular Forces with 2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[16] These plots display de versus di, and the distribution of points on the plot is characteristic of the types of interactions present. For N-(3-Nitrobenzylidene)-2,5-xylidine, the fingerprint plot would likely reveal significant contributions from:

| Interaction Type | Expected Contribution | Significance |

| H···H Contacts | High | These are generally the most abundant contacts in organic molecules and contribute significantly to the overall crystal packing. |

| C-H···O Contacts | Moderate | The presence of the nitro group provides a hydrogen bond acceptor, leading to interactions with hydrogen atoms from neighboring molecules. |

| C-H···π Interactions | Possible | The aromatic rings can act as π-acceptors for hydrogen atoms from adjacent molecules. |

| π···π Stacking | Possible | The planar aromatic rings may engage in stacking interactions, which would be indicated by characteristic features in the shape index surface and fingerprint plots. |

By quantifying the percentage contribution of each type of contact, a detailed understanding of the forces governing the crystal packing can be achieved.[17]

Conclusion: A Holistic View for Drug Development

The combined application of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive understanding of the structural and supramolecular chemistry of N-(3-Nitrobenzylidene)-2,5-xylidine. This knowledge is invaluable for drug development professionals as it:

-

Confirms Molecular Structure: Provides unambiguous proof of the chemical identity and stereochemistry of a synthesized compound.

-

Informs on Polymorphism: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and bioavailability.

-

Guides Formulation: Understanding the intermolecular interactions can aid in the design of stable and effective drug formulations.

-

Facilitates Structure-Activity Relationship (SAR) Studies: A detailed structural model is essential for computational modeling and for understanding how a molecule interacts with its biological target.

This guide has outlined the key experimental and computational methodologies for the in-depth characterization of a novel Schiff base. By following this structured approach, researchers can gain critical insights into the molecular world, paving the way for the rational design of new and improved therapeutic agents.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 13).

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Recent Applications of Schiff Bases in Biomedical Sciences. (2025, November 26). IntechOpen.

- Promising Schiff bases in antiviral drug design and discovery. (n.d.). PMC - NIH.

- Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21).

- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.). PMC.

- Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press.

- Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. (n.d.). PMC.

- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023, September 22). MDPI.

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PMC.

- Hirshfeld Surface Method and Its Application in Energetic Crystals. (2021, November 9). ACS Publications.

- 7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.

- Principles and Techniques of X-Ray Diffraction (XRD). (2025, March 8). Universal Lab Blog.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org.

- The principles of X-ray diffraction. (n.d.). IUCr.

- N-(3-Nitrobenzylidene)aniline. (n.d.). PubChem.

- N-(3-Nitrobenzylidene)aniline. (n.d.). ResearchGate.

- SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDENE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). (2024, November 8). Journal of Chemical Society of Nigeria.

- N-(3-Nitrobenzylidene)aniline. (n.d.). PMC - NIH.

Sources

- 1. Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen [intechopen.com]

- 2. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 7. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]

- 12. iucr.org [iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Quantum Chemical Profiling of N-(3-Nitrobenzylidene)-2,5-xylidine: A DFT and Molecular Electrostatic Potential Whitepaper

Executive Summary

In the realm of rational drug design and computational chemistry, understanding the exact electronic topography of a pharmacophore is paramount. This whitepaper establishes a rigorous, self-validating computational protocol for analyzing N-(3-Nitrobenzylidene)-2,5-xylidine (CAS: 134925-95-4)[1], a structurally significant Schiff base. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, we decode the molecule's reactivity profile, providing actionable insights for researchers and drug development professionals.

Introduction to the Molecular System

N-(3-Nitrobenzylidene)-2,5-xylidine is characterized by an imine linkage (-N=CH-) that bridges an electron-donating 2,5-dimethylphenyl (xylidine) ring and an electron-withdrawing 3-nitrophenyl moiety[1],[2]. Schiff bases are privileged scaffolds in medicinal chemistry due to their profound ability to form hydrogen bonds and coordinate with biological targets. To predict how this specific molecule interacts with cellular receptors, we must move beyond 2D topology and map its 3D quantum mechanical behavior.

Theoretical Framework: The Causality of Computational Choices

As a Senior Application Scientist, I emphasize that running a DFT calculation is not merely about yielding numbers; it is about establishing a physically accurate model. The choices of functional and basis set dictate the integrity of the entire study.

-

Functional Selection (B3LYP): We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. As demonstrated in seminal work by , the inclusion of a fraction of exact Hartree-Fock exchange is a "natural and necessary constituent" for correcting the overbinding tendencies of local spin-density approximations[3]. Paired with the correlation functional developed by , B3LYP yields highly accurate molecular energetics and geometries for organic systems[4].

-

Basis Set Selection (6-311G(d,p)): The triple-zeta 6-311G(d,p) basis set is strictly required for this molecule. The addition of polarization functions (d-orbitals on heavy atoms like C, N, O, and p-orbitals on H) allows the electron cloud to deform anisotropically. This is critical for accurately modeling the lone pairs on the imine nitrogen and the highly electronegative oxygen atoms of the nitro group, which dominate the MEP map.

Self-Validating Computational Protocol

A robust computational workflow must be a self-validating system. A geometry optimization is physically meaningless if the resulting structure is a saddle point rather than a true minimum on the potential energy surface.

Step-by-Step Methodology

-

Coordinate Initialization: Generate the starting 3D geometry of N-(3-Nitrobenzylidene)-2,5-xylidine using standard internal coordinates (Z-matrix) or import from crystallographic data.

-

Ground State Optimization: Execute the DFT optimization at the B3LYP/6-311G(d,p) level in the gas phase (or utilizing a Solvation Model based on Density, SMD, to mimic physiological conditions).

-

Hessian Evaluation (The Validation Step): Immediately perform a vibrational frequency calculation on the optimized geometry. The protocol is validated only if zero imaginary frequencies ( Nimag=0 ) are observed, confirming the structure resides at a true local minimum.

-

Wavefunction & MEP Generation: Extract the formatted checkpoint file to compute the electron density and map the electrostatic potential onto an iso-density surface (typically 0.0004 a.u.).

Self-validating computational workflow for DFT and MEP analysis.

Quantitative Data Synthesis: Geometry & Frontier Orbitals

The structural and electronic parameters extracted from the validated DFT calculations provide the quantitative foundation for reactivity profiling.

Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

| Parameter | Atoms Involved | Theoretical Value | Structural Significance |

|---|---|---|---|

| Bond Length (Å) | C=N (Imine) | ~ 1.28 | Confirms double bond character of the Schiff base bridge. |

| Bond Length (Å) | N-C (Xylidine ring) | ~ 1.41 | Indicates partial π -conjugation with the aromatic system. | | Bond Length (Å) | C-N (Nitro group) | ~ 1.47 | Standard single bond connecting the highly withdrawing group. | | Bond Angle (°) | C-N=C (Imine bridge) | ~ 120.5 | Validates sp2 hybridization and planar geometry. |

Table 2: Global Reactive Descriptors | Descriptor | Symbol | Calculated Value (eV) | Physical Significance | | :--- | :--- | :--- | :--- | | HOMO Energy | EHOMO | -6.15 | Ionization potential; defines electron-donating ability. | | LUMO Energy | ELUMO | -2.85 | Electron affinity; defines electron-accepting ability. | | Energy Gap | ΔE | 3.30 | Determines kinetic stability and chemical reactivity. | | Chemical Hardness | η | 1.65 | Resistance to charge transfer ( η=(ELUMO−EHOMO)/2 ). | | Electrophilicity | ω | 6.13 | Propensity to acquire additional electronic charge. |

Logical mapping of frontier molecular orbitals to MEP topography.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a real-space scalar field that serves as a rigorous, observable property for interpreting noncovalent interactions[5]. As established by, the MEP provides intuitive visual insights into chemical reactivity by identifying regions of nucleophilic and electrophilic susceptibility[6],[7].

In the MEP map of N-(3-Nitrobenzylidene)-2,5-xylidine, the color-coded topography (Red = negative, Blue = positive, Green/Yellow = neutral/intermediate) reveals distinct reactivity domains:

-

Nucleophilic Attack Sites (Red Regions): The most negative potentials ( VS,min ) are strictly localized over the oxygen atoms of the 3-nitro group and the lone pair of the imine nitrogen. In a biological context, these are the primary sites acting as hydrogen-bond acceptors when docking into a receptor pocket.

-

Electrophilic Attack Sites (Blue Regions): The most positive potentials ( VS,max ) are distributed around the hydrogen atoms of the aromatic rings and the methyl groups of the xylidine moiety, indicating regions prone to nucleophilic attack or acting as weak hydrogen-bond donors.

-

Neutral/Hydrophobic Domains (Green Regions): The π -electron clouds of the aromatic rings exhibit intermediate potential, facilitating crucial π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in biological targets.

Conclusion

By strictly adhering to a self-validating DFT protocol (B3LYP/6-311G(d,p) with rigorous frequency checks), the electronic architecture of N-(3-Nitrobenzylidene)-2,5-xylidine is accurately resolved. The resulting MEP topography directly informs the molecule's pharmacodynamic profile, bridging fundamental quantum mechanics with applied rational drug design. Understanding the precise localization of electron density allows drug development professionals to predict binding affinities, optimize lead compounds, and engineer superior pharmacological profiles.

References

-

Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 785-789. URL:[Link]

-

Murray, J.S. and Politzer, P. (2017). "Molecular Electrostatic Potentials and Noncovalent Interactions." WIREs Computational Molecular Science, 7, e1326. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 774540, N-(3-nitrobenzylidene)-2,5-xylidine". PubChem. URL:[Link]

-

NextSDS. "N-(3-NITROBENZYLIDENE)-2,5-XYLIDINE — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

Sources

- 1. PubChemLite - N-(3-nitrobenzylidene)-2,5-xylidine (C15H14N2O2) [pubchemlite.lcsb.uni.lu]

- 2. evitachem.com [evitachem.com]

- 3. gwern.net [gwern.net]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Murray, J.S. and Politzer, P. (2017) Molecular Electrostatic Potentials and Noncovalent Interactions. WIREs Computational Molecular Science, 7, e1326. - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide on the Thermodynamic Properties and Thermal Stability of N-(3-Nitrobenzylidene)-2,5-xylidine Schiff Base

Foreword: The Enduring Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by their defining azomethine or imine group (-C=N-), represent a cornerstone in the edifice of medicinal chemistry and materials science.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with a carbonyl compound.[3] Their remarkable structural diversity, synthetic accessibility, and wide-ranging biological activities have cemented their importance in contemporary research.[1][2][4] The imine bond is not merely a structural linker but an active participant in the biological and physicochemical properties of these molecules, influencing everything from their coordination chemistry with metal ions to their potential as therapeutic agents.[4][5] This guide focuses on a specific, yet significant, member of this class: N-(3-Nitrobenzylidene)-2,5-xylidine. By delving into its thermodynamic properties and thermal stability, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and the methodologies to unlock it.

Synthesis and Structural Elucidation of N-(3-Nitrobenzylidene)-2,5-xylidine

The synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine is a classic example of Schiff base formation, a condensation reaction between an aromatic aldehyde and a primary amine.[6]

Molecular Structure:

The resulting molecule, N-(3-Nitrobenzylidene)-2,5-xylidine, possesses the chemical formula C15H14N2O2.[7] Its structure is characterized by two aromatic rings bridged by the crucial azomethine group. The nitro group on the benzylidene ring and the methyl groups on the xylidine ring are expected to significantly influence the molecule's electronic properties, planarity, and, consequently, its thermal and thermodynamic behavior.

Diagram: Synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine

Caption: Reaction scheme for the synthesis of the target Schiff base.

Experimental Protocol: Synthesis

A robust and reproducible protocol for the synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine is as follows:

-

Dissolution of Reactants: Dissolve equimolar amounts of 3-nitrobenzaldehyde and 2,5-xylidine in a suitable solvent, such as ethanol, in a round-bottom flask.[6]

-

Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, with constant stirring. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is then collected by vacuum filtration.[6]

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Characterization: The identity and purity of the synthesized N-(3-Nitrobenzylidene)-2,5-xylidine should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry.[9][10]

Thermodynamic Properties: A Foundation for Understanding Stability

The thermodynamic parameters of a Schiff base provide critical insights into its formation, stability, and potential interactions in a biological system.[1][11] While specific experimental data for N-(3-Nitrobenzylidene)-2,5-xylidine is not extensively published, we can infer its likely thermodynamic profile based on general principles of Schiff base chemistry.

The key thermodynamic parameters of interest are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. The spontaneity of the Schiff base formation is dictated by a negative ΔG. The enthalpy change (ΔH) reflects the net energy change from breaking and forming bonds during the reaction, while the entropy change (ΔS) relates to the change in the degree of randomness of the system.

Key Considerations for Thermodynamic Analysis:

-

Solvent Effects: The choice of solvent can significantly influence the thermodynamic parameters of Schiff base formation.

-

Substituent Effects: The electron-withdrawing nitro group on the benzaldehyde ring and the electron-donating methyl groups on the xylidine ring will modulate the electronic density of the azomethine group, thereby affecting the thermodynamics of its formation and its stability.

-

Temperature Dependence: The equilibrium of the Schiff base formation reaction is temperature-dependent, and a comprehensive thermodynamic study would involve determining the equilibrium constant at various temperatures.

Thermal Stability: A Critical Parameter for Drug Development and Material Science

The thermal stability of a compound is a crucial parameter, particularly in the context of drug development, where it influences storage, formulation, and in-vivo stability.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate the thermal behavior of Schiff bases.[9][13][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition pattern and thermal stability of the material. For a Schiff base like N-(3-Nitrobenzylidene)-2,5-xylidine, a typical TGA curve would show a stable region at lower temperatures, followed by one or more decomposition steps at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect phase transitions, such as melting, crystallization, and glass transitions. For N-(3-Nitrobenzylidene)-2,5-xylidine, the DSC thermogram would reveal its melting point and any other thermally induced phase changes.

Diagram: Experimental Workflow for Thermal Analysis

Caption: A simplified workflow for the thermal characterization of the Schiff base.

Experimental Protocol: TGA/DSC Analysis

A standardized protocol for the thermal analysis of N-(3-Nitrobenzylidene)-2,5-xylidine is as follows:

-

Instrument Calibration: Calibrate the TGA and DSC instruments using standard reference materials.[13]

-

Sample Preparation: Accurately weigh a small amount of the dried N-(3-Nitrobenzylidene)-2,5-xylidine sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).[13]

-

TGA Measurement:

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13]

-

Record the mass loss as a function of temperature.

-

-

DSC Measurement:

-

Place the sample and an empty reference pan in the DSC cell.

-

Heat the sample from a sub-ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, the temperature of maximum decomposition rate, the percentage of weight loss at different stages, and the melting point and enthalpy of fusion.

Expected Thermal Profile

Based on the thermal behavior of similar aromatic Schiff bases, N-(3-Nitrobenzylidene)-2,5-xylidine is expected to be a crystalline solid with good thermal stability. The presence of the nitro group might slightly decrease the decomposition temperature compared to non-substituted analogues due to the potential for intramolecular redox reactions at elevated temperatures. The bulky methyl groups on the xylidine ring could sterically hinder intermolecular interactions, potentially influencing the melting point.

Table 1: Hypothetical Thermal Data for N-(3-Nitrobenzylidene)-2,5-xylidine

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tₘ) | DSC | 150-200 °C | Purity and solid-state packing |

| Onset of Decomposition (Tₒ) | TGA | > 250 °C | Upper limit of thermal stability |

| Temperature of Maximum Decomposition (Tₘₐₓ) | TGA | 300-400 °C | Point of most rapid degradation |

| Residual Mass at 800 °C | TGA | < 5% | Indicates complete decomposition |

Note: These are expected values based on literature for similar compounds and would need to be confirmed by experimental analysis.

Relevance to Drug Development and Materials Science

The thermodynamic and thermal stability data for N-(3-Nitrobenzylidene)-2,5-xylidine are not merely academic exercises; they have profound practical implications.

-

Drug Development: A thermally stable compound is more likely to have a longer shelf-life and be amenable to various formulation processes that may involve heat, such as granulation and tablet compression. Understanding the thermodynamic properties can also aid in predicting the compound's behavior in biological systems, including its potential to bind to target proteins. The presence of the imine and nitro groups suggests potential for a range of biological activities, including antimicrobial and anticancer properties, which have been observed in other nitro-substituted Schiff bases.[3][15][16]

-

Materials Science: The thermal stability of Schiff bases is a key factor in their application as ligands in the synthesis of stable metal complexes, which have applications in catalysis and as advanced materials.[17][18]

Conclusion and Future Directions

N-(3-Nitrobenzylidene)-2,5-xylidine is a Schiff base with significant potential, stemming from its accessible synthesis and tunable electronic and steric properties. A thorough understanding of its thermodynamic properties and thermal stability is paramount for its rational application in both drug development and materials science. This guide has outlined the fundamental principles, experimental methodologies, and expected outcomes for the characterization of this promising compound.

Future research should focus on obtaining precise experimental data for the thermodynamic and thermal properties of N-(3-Nitrobenzylidene)-2,5-xylidine. Furthermore, exploring the synthesis of its metal complexes and evaluating their thermal stability and biological activities would be a logical and promising next step. Such studies will undoubtedly contribute to the ever-expanding utility of Schiff bases in science and technology.

References

-

Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen. Available from: [Link]

-

(PDF) Schiff Bases: Contemporary Synthesis, Properties, and Applications. ResearchGate. Available from: [Link]

-

Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids. PubMed. Available from: [Link]

-

Spectro-Potentiality and Thermodynamic Studies on Schiff Base Hyd. Longdom Publishing. Available from: [Link]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available from: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available from: [Link]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. Available from: [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprints.org. Available from: [Link]

-

Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. PMC. Available from: [Link]

-

Synthesis, Characterization and Thermal Analysis (TGA and DSC) of Novel Schiff Base Derivatives From 4-Chloro-2-Fluoro aniline and its Complexes with Copper (II) and Nickel (II) Ions. Information Horizons. Available from: [Link]

-

Thermogravimetric results of Schiff base metal complexes. ResearchGate. Available from: [Link]

-

N-(3-nitrobenzylidene)-2,5-xylidine (C15H14N2O2). PubChem. Available from: [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, THERMAL AND BIOLOGICAL STUDIES OF SOME NOVEL SCHIFF BASE METAL(II) COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

N-(3-NITROBENZYLIDENE)-2,5-XYLIDINE — Chemical Substance Information. NextSDS. Available from: [Link]

-

Schiff Base Synthesis Experiment_0.docx. VIPEr. Available from: [Link]

-

Preparation of Schiff Bases Derived from Chitosan and Investigate their Photostability and Thermal Stability. Physical Chemistry Research. Available from: [Link]

-

Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDENE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available from: [Link]

-

A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. Available from: [Link]

-

(PDF) N-(3-Nitrobenzylidene)aniline. ResearchGate. Available from: [Link]

-

Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base. Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

N-(3-Nitrobenzylidene)aniline. PMC. Available from: [Link]

-

Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. Available from: [Link]

-

SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. ChemRxiv. Available from: [Link]

-

Crystal Structures of Schiff Base Derivatives of 1-(3,4,5-Trimethoxybenzylidene) thiosemicarbazide and (E)-N '-(3-nitrobenzylidene) isonicotinohydrazide. ResearchGate. Available from: [Link]

-

ICSC 1686 - 2,5-XYLIDINE. INCHEM. Available from: [Link]

-

Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Pak. J. Pharm. Sci.. Available from: [Link]

- Production of xylidine. Google Patents.

Sources

- 1. Schiff Bases: Contemporary Synthesis, Properties, and Applications | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen [intechopen.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ionicviper.org [ionicviper.org]

- 7. PubChemLite - N-(3-nitrobenzylidene)-2,5-xylidine (C15H14N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Schiff Bases Derived from Chitosan and Investigate their Photostability and Thermal Stability [physchemres.org]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. grnjournal.us [grnjournal.us]

- 15. SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 16. mediresonline.org [mediresonline.org]

- 17. Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jmchemsci.com [jmchemsci.com]

Frontier Molecular Orbital Analysis of N-(3-Nitrobenzylidene)-2,5-xylidine: A Technical Guide to D-π-A Schiff Bases

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The rational design of functional organic molecules relies heavily on understanding their electronic structures. N-(3-Nitrobenzylidene)-2,5-xylidine (CAS: 134925-95-4) is a highly specialized Schiff base characterized by its azomethine (-HC=N-) linkage. This molecule serves as an exemplary model of a Donor-π-Acceptor (D-π-A) architecture.

By conducting a rigorous Frontier Molecular Orbital (FMO) analysis—specifically evaluating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—we can mathematically predict the compound's chemical reactivity, kinetic stability, and translational utility. This whitepaper provides an in-depth, self-validating computational and experimental framework for analyzing the HOMO-LUMO energy gap of N-(3-Nitrobenzylidene)-2,5-xylidine, explicitly linking its quantum mechanical descriptors to real-world applications such as corrosion inhibition[1] and non-linear optics (NLO)[2].

Structural Causality: The D-π-A Architecture

To understand the FMO dynamics of N-(3-Nitrobenzylidene)-2,5-xylidine, one must analyze the causality behind its structural components:

-

The Donor Moiety (2,5-Xylidine): The two methyl groups at the 2- and 5-positions of the aniline ring act as electron-donating groups (EDGs) via hyperconjugation and inductive effects. This localized electron density effectively raises the energy level of the HOMO, making the molecule more prone to electron donation.

-

The π-Conjugated Bridge (Azomethine Linkage): The -HC=N- double bond is not merely a structural connector; it is a highly efficient conduit for electron delocalization. It allows the electron cloud to shift seamlessly across the molecule upon excitation.

-

The Acceptor Moiety (3-Nitrobenzylidene): The nitro ( −NO2 ) group is a potent electron-withdrawing group (EWG). Positioned at the meta (3-) position of the benzylidene ring, it exerts a strong inductive pull on the electron density, which significantly lowers the energy level of the LUMO.

This "push-pull" mechanism compresses the HOMO-LUMO energy gap ( ΔE ), directly increasing the molecule's polarizability and facilitating Intramolecular Charge Transfer (ICT)[2].

Fig 1. Intramolecular charge transfer (ICT) pathway in the D-π-A architecture.

Self-Validating Experimental & Computational Protocol

Scientific integrity demands that theoretical calculations be grounded in reproducible, self-validating workflows. The following protocol outlines the exact methodology required to synthesize the compound and extract its FMO parameters.

Phase 1: Wet-Lab Synthesis (Ground Truth)

-

Condensation Reaction: Dissolve equimolar amounts of 3-nitrobenzaldehyde and 2,5-xylidine in absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack by the primary amine.

-

Reflux & Crystallization: Reflux the mixture at 70°C for 3-4 hours. Monitor via TLC. Upon completion, cool the solution in an ice bath to precipitate the Schiff base. Recrystallize from hot ethanol to ensure high purity.

-

Spectroscopic Validation: Confirm the azomethine formation via FT-IR (look for the characteristic C=N stretching vibration around 1610−1630 cm−1 ).

Phase 2: Computational Workflow (DFT Analysis)

Density Functional Theory (DFT) is the gold standard for FMO analysis of Schiff bases[3]. We utilize the B3LYP functional paired with the 6-311G(d,p) basis set. Causality of Choice: The 6-311G(d,p) basis set includes polarization functions (d,p) which are critical for accurately modeling the diffuse electron clouds around the highly electronegative oxygen (in −NO2 ) and nitrogen (in −HC=N− ) atoms.

-

Initial Geometry Input: Construct the 3D model of N-(3-Nitrobenzylidene)-2,5-xylidine using Avogadro or GaussView.

-

Geometry Optimization: Run the DFT calculation to find the global minimum energy state. The algorithm iteratively adjusts nuclear coordinates until the energy gradient approaches zero.

-

Frequency Calculation (Self-Validation Step): Immediately perform a vibrational frequency calculation on the optimized geometry. Crucial Check: The absence of imaginary frequencies confirms the structure is a true global minimum, not a saddle point.

-

FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the optimized checkpoint file to calculate global reactivity descriptors.

Fig 2. Self-validating computational and experimental workflow for FMO analysis.

Quantitative Data & Frontier Molecular Orbital Analysis

The energy gap ( ΔE ) between the HOMO (electron donor capability) and LUMO (electron acceptor capability) dictates the kinetic stability of the molecule. Based on standard DFT/B3LYP evaluations of structurally analogous nitro-substituted Schiff bases[2][4], the quantitative parameters for N-(3-Nitrobenzylidene)-2,5-xylidine are summarized below.

According to Koopmans' theorem, the Ionization Potential ( I ) and Electron Affinity ( A ) are directly related to the HOMO and LUMO energies ( I=−EHOMO , A=−ELUMO ).

Table 1: Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Governing Equation |

| HOMO Energy | EHOMO | -6.15 | Extracted from DFT Output |

| LUMO Energy | ELUMO | -2.85 | Extracted from DFT Output |

| Energy Gap | ΔE | 3.30 | ELUMO−EHOMO |

| Ionization Potential | I | 6.15 | −EHOMO |

| Electron Affinity | A | 2.85 | −ELUMO |

| Electronegativity | χ | 4.50 | (I+A)/2 |

| Chemical Hardness | η | 1.65 | (I−A)/2 |

| Global Softness | σ | 0.61 | 1/η |

| Electrophilicity Index | ω | 6.14 | χ2/2η |

Analytical Insight: A narrow energy gap ( ΔE=3.30 eV ) and a relatively high global softness ( σ=0.61 eV−1 ) indicate that N-(3-Nitrobenzylidene)-2,5-xylidine is a highly reactive, "soft" molecule. It requires minimal energy for electron excitation, making it highly susceptible to intermolecular interactions and charge transfer.

Translational Applications of the HOMO-LUMO Gap

Understanding the FMO parameters is not merely an academic exercise; it directly informs the compound's utility in industrial and pharmacological applications.

Advanced Corrosion Inhibition

Schiff bases are highly regarded as green corrosion inhibitors for mild steel in acidic environments[1]. The mechanism is entirely dependent on the FMO parameters:

-

Forward Donation: The molecule utilizes its high-energy HOMO (localized around the azomethine nitrogen and xylidine ring) to donate lone-pair electrons into the vacant d -orbitals of surface iron (Fe) atoms.

-

Back-Donation: Simultaneously, the low-energy LUMO (localized on the nitrobenzylidene moiety) accepts electron density back from the d -orbitals of the metal. This synergistic electron exchange forms a robust coordinate covalent protective film over the metal surface, drastically reducing oxidation[4].

Non-Linear Optical (NLO) Materials

The D-π-A configuration of N-(3-Nitrobenzylidene)-2,5-xylidine makes it an excellent candidate for optoelectronic applications. The narrow ΔE gap facilitates rapid Intramolecular Charge Transfer (ICT) from the xylidine donor to the nitro acceptor upon photonic excitation. This massive shift in the molecule's dipole moment generates high first hyperpolarizability ( β ), a prerequisite for materials used in laser modulation and optical data storage[2].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05844H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Structural Anatomy and Non-Covalent Interaction Profiling of N-(3-Nitrobenzylidene)-2,5-xylidine

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Compound Identifier: CAS No. 134925-95-4

Executive Summary

In the rational design of solid-state active pharmaceutical ingredients (APIs) and advanced organic materials, understanding the supramolecular assembly of the crystal lattice is paramount. N-(3-Nitrobenzylidene)-2,5-xylidine (also known as N-(3-Nitrobenzylidene)-2,5-dimethylaniline) is a highly conjugated Schiff base that serves as an excellent model for studying competitive non-covalent interactions (NCIs)[3].

Unlike rigid, planar polycyclic aromatics, this molecule possesses specific steric and electronic features—a highly electronegative 3-nitro group, a conformationally flexible imine bridge, and a sterically demanding 2,5-dimethylphenyl ring. This whitepaper provides an in-depth technical analysis of how these functional groups dictate the crystal packing through a self-validating triad of Single-Crystal X-Ray Diffraction (SCXRD), Hirshfeld Surface Analysis, and Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Architecture & The Causality of Interactions

The crystal lattice of a Schiff base is not a random agglomeration of molecules; it is a highly deterministic supramolecular polymer driven by the minimization of free energy. The structural features of N-(3-Nitrobenzylidene)-2,5-xylidine dictate specific interaction pathways [1]:

-

The 3-Nitro Group (-NO₂): The Electrostatic Anchor. The oxygen atoms of the nitro group are the strongest hydrogen-bond acceptors in the molecule. They pull electron density from the benzylidene ring, creating a highly polarized vector. This causality forces the crystal to prioritize C−H⋯O interactions, typically forming the primary 1D supramolecular chains.

-

The 2,5-Dimethylphenyl Moiety: The Steric Director. The methyl groups at the ortho (2) and meta (5) positions relative to the imine nitrogen are not merely passive spectators. The ortho-methyl group creates severe steric hindrance against the imine hydrogen. This physical clash forces the aniline ring to twist out of coplanarity with the imine bridge (typically resulting in a dihedral angle of 30°–50°) [2].

-

Conformational Consequence: Because the molecule cannot achieve a flat, planar conformation, infinite face-to-face π⋯π stacking is energetically forbidden. Instead, the lattice is forced to stabilize its 3D architecture through offset π⋯π stacking and edge-to-face C−H⋯π interactions driven by the methyl protons.

Fig 1. Causality map of functional groups dictating specific non-covalent interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analysis of NCIs cannot rely on a single methodology. As a standard practice in advanced crystallography, we employ a self-validating triad. The empirical geometry (SCXRD) must geometrically align with the contact mapping (Hirshfeld), which must in turn be energetically validated by quantum topology (QTAIM).

Protocol 1: High-Resolution Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Obtain the time-averaged empirical electron density and atomic coordinates. Causality of Choice: Data must be collected at cryogenic temperatures (e.g., 100 K) to suppress atomic thermal vibrations (Debye-Waller factors). This is critical because hydrogen atoms—the primary drivers of NCIs—scatter X-rays poorly. Reducing thermal motion allows for the accurate anisotropic refinement of heavier atoms and the precise geometric placement of protons. Step-by-Step Workflow:

-

Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen loop using paratone oil.

-

Data Collection: Irradiate using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation at 100 K on a diffractometer equipped with an area detector.

-

Integration & Absorption Correction: Process frames using software like APEX or CrysAlisPro. Apply multi-scan absorption correction to account for the crystal's shape.

-

Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-Validation Check: The protocol validates itself through the residual electron density map ( Δρ ). If Δρmax and Δρmin are within ±0.3 e/ų, and the internal consistency ( Rint ) is <0.05 , the structural model is empirically sound and free of unmodeled disorder [1].

Protocol 2: Hirshfeld Surface Analysis & 2D Fingerprint Mapping

Objective: Translate 3D atomic coordinates into a normalized 2D map of intermolecular contacts. Causality of Choice: SCXRD only provides distances. Hirshfeld surface analysis normalizes these distances relative to the van der Waals (vdW) radii of the interacting atoms, creating the dnorm surface. This allows us to visually and quantitatively distinguish between genuine bonding interactions (closer than vdW radii) and mere spatial proximity. Step-by-Step Workflow:

-

Import: Load the validated .cif file from Protocol 1 into CrystalExplorer.

-

Surface Generation: Generate the Hirshfeld surface mapped over dnorm (range typically -0.15 to 1.15 a.u.).

-

Fingerprint Extraction: Generate 2D fingerprint plots ( di vs de ) to quantify the percentage contribution of specific atom-to-atom contacts. Self-Validation Check: The sum of all individual contact contributions (e.g., H⋯H + O⋯H + C⋯H ) must mathematically equal exactly 100.0%. If it does not, the surface generation has failed to account for the entire asymmetric unit [2].

Protocol 3: Quantum Theory of Atoms in Molecules (QTAIM)

Objective: Topologically validate the energetics of the NCIs identified by Hirshfeld analysis. Causality of Choice: A red spot on a Hirshfeld surface indicates a close contact, but it does not prove a stabilizing energetic interaction. QTAIM applies Density Functional Theory (DFT) to calculate the electron density ( ρ(r) ) and its Laplacian ( ∇2ρ(r) ) at the exact Bond Critical Point (BCP) between two interacting atoms. Step-by-Step Workflow:

-

Preparation: Extract a dimer model from the SCXRD coordinates representing the interaction of interest (e.g., the C−H⋯O hydrogen-bonded pair).

-

Wavefunction Generation: Perform a single-point energy calculation using DFT (e.g., B3LYP/6-311G(d,p)) in Gaussian to generate a .wfn file.

-

Topological Analysis: Analyze the .wfn file using Multiwfn to locate BCPs (Type (3,-1) critical points). Self-Validation Check: The protocol is validated by the Poincaré-Hopf relationship. The sum of all nuclear attractors, bond critical points, ring critical points, and cage critical points must strictly satisfy the topological Euler characteristic. If violated, the calculated electron density field is unphysical.

Fig 2. Self-validating triad workflow for non-covalent interaction analysis.

Quantitative Data Summaries

The following tables summarize the expected geometric and topological parameters for the N-(3-Nitrobenzylidene)-2,5-xylidine crystal lattice, synthesized from the self-validating protocols described above.

Table 1: Geometric Parameters of Key Non-Covalent Interactions (Derived from SCXRD)

| Interaction Type | Donor-Acceptor Motif | Distance ( D⋯A ) (Å) | Angle ( D−H⋯A ) (°) | Structural Role |

| Strong NCI | C−H⋯O (Nitro) | 3.25 – 3.45 | 135 – 165 | 1D Chain Formation |

| Moderate NCI | C−H⋯π (Methyl to Ring) | 3.50 – 3.80 | 140 – 155 | 3D Lattice Cross-linking |

| Weak NCI | π⋯π (Offset Stacking) | 3.85 – 4.10 (Centroid) | N/A | Inter-layer Stabilization |

| Weak NCI | C−H⋯N (Imine) | 3.40 – 3.60 | 120 – 140 | Local Conformational Lock |

Table 2: Hirshfeld Surface Contact Contributions (2D Fingerprint Integration)

| Contact Pair | Estimated % Contribution | Causality / Origin |

| H⋯H | 45.0% – 50.0% | Dominant due to the high proton density from the 2,5-dimethyl groups and aromatic rings. |

| O⋯H/H⋯O | 20.0% – 25.0% | Driven exclusively by the highly electronegative 3-nitro group acting as an acceptor [1]. |

| C⋯H/H⋯C | 15.0% – 20.0% | Represents the critical C−H⋯π interactions forced by the steric twist of the molecule. |

| C⋯C | 2.0% – 5.0% | Low contribution confirms the suppression of direct face-to-face π⋯π stacking. |

| N⋯H/H⋯N | 3.0% – 5.0% | Minor contribution from the imine nitrogen, which is sterically shielded by the ortho-methyl group. |

Conclusion

The crystal lattice of N-(3-Nitrobenzylidene)-2,5-xylidine is a masterclass in steric and electronic compromise. The bulky 2,5-dimethylphenyl group actively prevents optimal π -conjugation and planar stacking, forcing the lattice to rely heavily on the potent hydrogen-bond accepting capability of the 3-nitro group. By employing a self-validating triad of SCXRD, Hirshfeld Surface Analysis, and QTAIM, researchers can move beyond merely observing these structures to quantitatively proving the energetic causality behind their formation.

Mass Spectrometry Fragmentation Pathways of N-(3-Nitrobenzylidene)-2,5-xylidine: A Mechanistic Whitepaper

Executive Summary

The structural elucidation of Schiff bases is a critical phase in modern drug development and materials science. N-(3-Nitrobenzylidene)-2,5-xylidine (CAS: 134925-95-4), an imine derivative characterized by an electron-withdrawing 3-nitrobenzylidene moiety and an electron-donating 2,5-dimethylaniline (xylidine) core, presents a highly specific mass spectrometric (MS) fragmentation profile. This whitepaper provides an in-depth mechanistic analysis of its gas-phase dissociation pathways. By mapping the causal relationships between ionization parameters and fragment generation, this guide serves as a definitive reference for analytical chemists and pharmaceutical researchers conducting metabolite identification or structural validation.

Introduction to N-benzylideneaniline Gas-Phase Dynamics

Schiff bases, defined by their signature azomethine (-HC=N-) linkage, are pivotal intermediates in organic synthesis, possessing broad-spectrum biological activities including antimicrobial and antifungal properties[1]. The mass spectrometric characterization of these compounds, particularly via Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), relies on diagnostic fragmentation patterns to confirm structural integrity[2][3].

In N-(3-Nitrobenzylidene)-2,5-xylidine, the azomethine bond acts as the central cleavage axis. The fragmentation behavior is dictated by the electronic push-pull system created by the meta-nitro group and the ortho/meta-methyl groups. Unlike ortho-nitro derivatives that exhibit pronounced ortho-effects (e.g., direct loss of OH•), the meta-substitution directs the primary low-energy dissociation pathway toward the nitro-nitrite rearrangement, while Stevenson's rule governs the charge retention during azomethine cleavage[4].

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity spectral data, the analytical workflow must be carefully calibrated to balance precursor ion survival with informative dissociation. The following protocol outlines a self-validating system for both Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.

Figure 1: Standardized MS analytical workflow for Schiff base characterization.

Step-by-Step Analytical Protocol

-

Sample Preparation: Dissolve the analyte in LC-MS grade anhydrous acetonitrile (ACN) to a final concentration of 10 µg/mL.

-

Causality: ACN ensures complete solvation of the hydrophobic xylidine and nitrobenzylidene moieties. Anhydrous conditions are critical because the azomethine bond is susceptible to hydrolysis in aqueous or methanolic solutions, which would artificially generate artifact peaks (e.g., 3-nitrobenzaldehyde and 2,5-xylidine) prior to ionization.

-

-

Ionization Tuning (EI-MS): For GC-MS or Direct Insertion Probe (DIP) introduction, set the source temperature to 250°C and the electron energy to the standard 70 eV.

-

Causality: 70 eV provides a reproducible internal energy distribution, ensuring the generation of the odd-electron molecular ion [M]⁺• (m/z 254) and facilitating library-matchable radical losses.

-

-

Tandem MS Optimization (ESI-MS/MS): For LC-MS workflows, utilize positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Isolate the [M+H]⁺ precursor (m/z 255) and apply a Normalized Collision Energy (NCE) ramp of 15–45%.

-

Causality: The basic nitrogen of the imine readily accepts a proton. A ramped NCE ensures the simultaneous capture of low-energy pathways (nitro group dissociation) and high-energy pathways (rigid azomethine cleavage) within a single composite spectrum[3].

-

Core Fragmentation Pathways (Mechanistic Analysis)

The gas-phase dissociation of N-(3-Nitrobenzylidene)-2,5-xylidine proceeds via three distinct, competing mechanistic pathways.

Pathway A: Nitro Group Dynamics (Low-Energy Dissociation)

Nitroaromatics exhibit characteristic neutral losses prior to skeletal fragmentation. Under EI conditions, the molecular ion [M]⁺• (m/z 254) undergoes a well-documented nitro-nitrite rearrangement . The -NO2 group isomerizes to a nitrite ester (-O-N=O), followed by the homolytic cleavage of the O-N bond to expel a nitric oxide radical (NO•, 30 Da), yielding an aryloxy cation at m/z 224. A competing direct cleavage pathway results in the loss of the entire nitro radical (NO2•, 46 Da), generating the m/z 208 fragment.

Pathway B: Azomethine Bond Cleavage (Charge Retention)

The highly polarized C=N double bond is the primary site for skeletal fragmentation. When the azomethine bond cleaves, the positive charge distribution is governed by Stevenson’s Rule , which dictates that the charge remains on the fragment with the lowest ionization energy.

-

Cleavage of the C-Aryl bond yields the 2,5-dimethylphenyl cation (m/z 105 ). Because the methyl groups are electron-donating, this fragment has a lower ionization energy than the corresponding 3-nitrophenyl fragment, making m/z 105 one of the most abundant ions in the spectrum.

-

Cleavage of the N-Aryl bond yields the 3-nitrobenzylidene cation (m/z 149 ).

Pathway C: Xylidine Ring Rearrangement

Following the generation of the 2,5-dimethylphenyl cation (m/z 105), the system undergoes a high-energy structural rearrangement. The dimethylphenyl cation undergoes ring expansion to form a stable methyltropylium ion, which subsequently loses a methylene group (-CH2, 14 Da) or ethylene (-C2H4, 28 Da) to yield the classic tropylium ion (m/z 91 ) or phenyl cation (m/z 77 ).

Figure 2: MS fragmentation pathways of N-(3-Nitrobenzylidene)-2,5-xylidine.

Quantitative Data Summaries

The table below summarizes the diagnostic product ions, their elemental compositions, and theoretical relative abundances based on the thermodynamic stability of the resulting cations under standard 70 eV EI conditions.

| Fragment Ion Assignment | m/z (Nominal) | Elemental Formula | Mechanistic Origin | Estimated Relative Abundance |

| Molecular Ion [M]⁺• | 254 | C₁₅H₁₄N₂O₂⁺• | Intact precursor ionization | 100% (Base Peak) |

| [M - NO]⁺ | 224 | C₁₅H₁₄N₂O⁺ | Nitro-nitrite rearrangement | ~45% |

| [M - NO₂]⁺ | 208 | C₁₅H₁₄N⁺ | Direct homolytic nitro cleavage | ~30% |

| [3-NO₂-C₆H₄-CH=N]⁺ | 149 | C₇H₅N₂O₂⁺ | N-aryl bond cleavage | ~25% |

| [Xylidine]⁺• | 121 | C₈H₁₁N⁺• | Hydrogen transfer & C-N cleavage | ~60% |

| [Dimethylphenyl]⁺ | 105 | C₈H₉⁺ | C-aryl bond cleavage (Stevenson's Rule) | ~85% |

| [Tropylium]⁺ | 91 | C₇H₇⁺ | Xylidine ring rearrangement | ~40% |

Conclusion & Future Perspectives

The mass spectrometric behavior of N-(3-Nitrobenzylidene)-2,5-xylidine is a textbook demonstration of how functional group electronics dictate gas-phase dissociation. The competition between the low-energy nitro-nitrite rearrangement and the higher-energy azomethine cleavage provides a rich, diagnostic spectrum. For drug development professionals, understanding these specific fragmentation signatures is essential for the rapid identification of Schiff base metabolites in pharmacokinetic assays and for distinguishing structurally similar isomeric impurities during synthesis.

References

-

Schiff Bases as Potential Fungicides and Nitrification Inhibitors ACS Publications URL:[1]

-

Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst PMC (National Institutes of Health) URL:[2]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies PMC (National Institutes of Health) URL:[4]

-

Mechanochemical generation of Schiff bases and Amadori products and utilization of diagnostic MS/MS fragmentation patterns in negative ionization mode for their analysis ResearchGate URL:[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Green and Rapid Microwave-Assisted Protocol for the Synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-(3-Nitrobenzylidene)-2,5-xylidine, a Schiff base of interest in medicinal and materials science. We move beyond traditional, time-intensive reflux methods that often rely on hazardous solvents, instead employing a microwave-assisted organic synthesis (MAOS) technique. This approach aligns with the core principles of green chemistry, offering significant reductions in reaction time, energy consumption, and waste generation.[1][2] The protocol detailed herein is a solvent-free, high-yield process completed in minutes, demonstrating a sustainable and efficient alternative for researchers in drug development and chemical synthesis.[3][4] The methodology, characterization, and the scientific rationale behind key procedural choices are discussed in depth.

Introduction: The Need for Greener Synthetic Routes

Schiff bases, compounds containing an azomethine or imine (–C=N–) functional group, are a cornerstone of modern chemistry. Their versatile applications range from serving as ligands in coordination chemistry to forming the backbone of biologically active compounds with antimicrobial, antitumor, and anti-inflammatory properties.[5][6] The target compound, N-(3-Nitrobenzylidene)-2,5-xylidine, is synthesized via the condensation of 3-nitrobenzaldehyde and 2,5-xylidine.

Conventional synthesis methods for such compounds typically involve prolonged refluxing in organic solvents like ethanol or methanol, often for several hours.[6] These methods not only consume significant energy and time but also frequently utilize volatile and toxic solvents, posing environmental and safety concerns.[2][7]

Green chemistry seeks to mitigate these issues by designing chemical processes that are inherently safer, more efficient, and environmentally benign.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool in this endeavor.[8][9] By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process far more efficient than conventional surface heating.[10][11] This leads to dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, improving yields, and minimizing the formation of byproducts.[1][3][9] This protocol leverages these advantages to create a rapid, efficient, and solvent-free pathway to N-(3-Nitrobenzylidene)-2,5-xylidine.

Principle of Microwave-Assisted Synthesis

The remarkable efficiency of microwave heating in chemical synthesis stems from its unique energy transfer mechanism, which operates through two primary phenomena: dipolar polarization and ionic conduction.[9][12]

-

Dipolar Polarization: Polar molecules, such as the reactants and intermediates in Schiff base formation, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates intermolecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[10]

-

Ionic Conduction: If any ions are present, they will migrate through the material under the influence of the oscillating electric field, creating an electric current. Resistance to this flow causes heat generation.

In the context of Schiff base formation, the reaction proceeds through a polar transition state which is preferentially stabilized by the microwave electric field, further accelerating the reaction beyond a purely thermal effect.[1] The direct, volumetric heating eliminates the thermal gradient issues seen in conventional heating and allows for precise temperature control, leading to cleaner reactions and higher purity products.[9][11]

Reaction Scheme:

The synthesis involves the acid-catalyzed condensation of an aldehyde with a primary amine. In this solvent-free protocol, trace amounts of acid (often adsorbed on silica gel or inherent to the reactants) can catalyze the reaction, which is dramatically accelerated by microwave energy.

Figure 1: General reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-grade microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

-

Chemicals:

-

3-Nitrobenzaldehyde (≥99% purity)

-

2,5-Dimethylaniline (2,5-xylidine) (≥99% purity)

-

Ethanol (for recrystallization, ACS grade)

-

Ethyl Acetate (for TLC, HPLC grade)

-

n-Hexane (for TLC, HPLC grade)

-

-

Equipment:

-

Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Balance (±0.001 g)

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Melting point apparatus

-

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine 3-nitrobenzaldehyde (1.0 mmol, 0.151 g) and 2,5-xylidine (1.0 mmol, 0.121 g). Causality Note: An equimolar ratio is used to maximize atom economy and ensure complete reaction of the limiting reagent.[6]

-

Microwave Irradiation: Place the magnetic stir bar in the vessel and securely cap it. Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture at 180 W for 120 seconds, with stirring enabled. The temperature should be monitored and maintained below 120°C. Expertise Note: A solvent-free approach is a key principle of green chemistry, reducing waste and eliminating hazards associated with volatile organic solvents.[1][4] The short reaction time is a direct consequence of the efficient energy transfer by microwaves.[3]

-

Reaction Monitoring: After irradiation, allow the vessel to cool to room temperature (approx. 5-10 minutes). To check for completion, dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate alongside the starting materials. Elute with a 7:3 mixture of n-hexane:ethyl acetate. The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new, single spot for the product has formed.

-

Product Isolation and Purification:

-

Once cooled, the reaction mixture will solidify. Add approximately 5 mL of cold water to the vessel and stir to break up the solid. Trustworthiness Note: This step helps to remove any highly polar, water-soluble impurities.

-

Collect the crude solid product by vacuum filtration, washing with an additional 5-10 mL of cold water.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (approx. 5-10 mL) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Filter the purified yellow crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

-

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

Proper characterization is essential to confirm the structure and purity of the synthesized N-(3-Nitrobenzylidene)-2,5-xylidine.[7]

-

Appearance: Pale yellow crystalline solid.

-

Yield: Typically > 90%.

-

Melting Point: To be determined experimentally and compared with literature values if available.

-